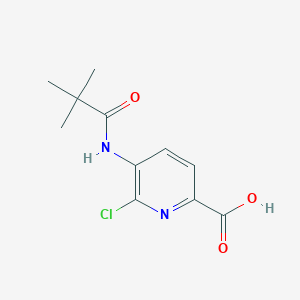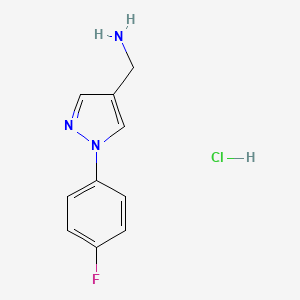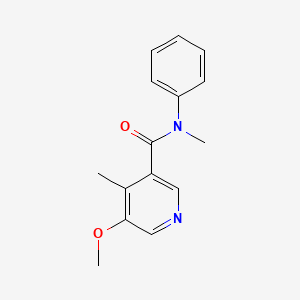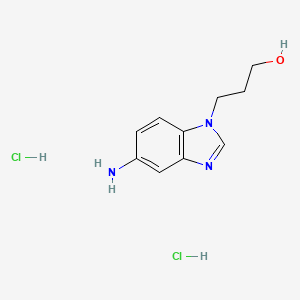
6-Chloro-5-pivalamidopicolinic acid
説明
6-Chloro-5-pivalamidopicolinic acid is a unique chemical compound with the empirical formula C11H13ClN2O3 . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of this compound is 256.69 . The SMILES string representation isCC(C)(C)C(=O)Nc1ccc(nc1Cl)C(O)=O , which provides a textual representation of the compound’s structure. Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 256.69 . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and density are not available .Safety and Hazards
作用機序
Target of Action
Picolinic acid, a related compound, has been shown to interact with zinc finger proteins (zfps) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
Picolinic acid, a related compound, works by binding to zfps in a way that changes their structures and disrupts zinc binding, inhibiting function .
Biochemical Pathways
Picolinic acid, a related compound, has been shown to be an anti-viral in vitro and in vivo .
生化学分析
Biochemical Properties
6-Chloro-5-pivalamidopicolinic acid plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, which can affect enzyme activity and protein conformation . Specific interactions with enzymes such as carboxylases and dehydrogenases have been observed, where this compound acts as an inhibitor or modulator of enzyme activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate the activity of key signaling molecules, leading to changes in cellular responses . For example, it has been observed to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion, thereby impacting viral replication and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to conformational changes that reduce enzyme function . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antiviral activity, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response. Toxicity studies have shown that high doses of this compound can cause adverse effects on liver and kidney function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the citric acid cycle and other metabolic processes . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and biosynthesis . For example, it has been shown to inhibit the activity of key enzymes in the citric acid cycle, thereby reducing ATP production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biological activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function . The compound can be targeted to organelles such as the mitochondria, endoplasmic reticulum, and nucleus, depending on the presence of targeting signals and post-translational modifications . Its subcellular localization can influence its activity and interactions with other biomolecules, thereby affecting cellular processes .
特性
IUPAC Name |
6-chloro-5-(2,2-dimethylpropanoylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)10(17)14-6-4-5-7(9(15)16)13-8(6)12/h4-5H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPRASZVDWUTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673908 | |
| Record name | 6-Chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-83-0 | |
| Record name | 6-Chloro-5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1389976.png)

![(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1389979.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389982.png)
![3-[(2-Bromoacetyl)amino]-N-(4-fluorophenyl)-benzamide](/img/structure/B1389985.png)
![2-Bromo-N-{3-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389987.png)


![6-Iodo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1389990.png)

![2-Bromo-N-{3-[(2-phenoxyacetyl)amino]-phenyl}acetamide](/img/structure/B1389994.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide](/img/structure/B1389995.png)
![{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride](/img/structure/B1389996.png)

